(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
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Overview
Description
(1S,5R)-1-Methyl-3-azabicyclo[310]hexane;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylamines and cyclopropenes in a (3 + 2) annulation reaction, often catalyzed by photoredox catalysts and blue LED irradiation . This method allows for the formation of the bicyclic structure with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- Methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Uniqueness
(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2137856-17-6 |
---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
XTWZARHPLKECFV-IBTYICNHSA-N |
SMILES |
CC12CC1CNC2.Cl |
Isomeric SMILES |
C[C@@]12C[C@@H]1CNC2.Cl |
Canonical SMILES |
CC12CC1CNC2.Cl |
solubility |
not available |
Origin of Product |
United States |
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